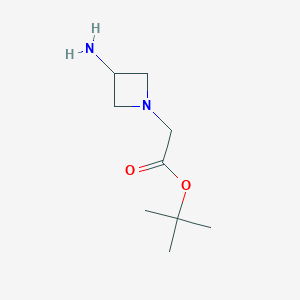

Tert-butyl 2-(3-aminoazetidin-1-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(3-aminoazetidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)6-11-4-7(10)5-11/h7H,4-6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISBMFPMWCRDQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 3 Aminoazetidin 1 Yl Acetate and Its Precursors

Retrosynthetic Analysis of Tert-butyl 2-(3-aminoazetidin-1-yl)acetate

A logical retrosynthetic disconnection of the target molecule, this compound, involves breaking the C-N bond formed between the azetidine (B1206935) ring nitrogen and the acetate (B1210297) moiety. This approach simplifies the structure into two primary building blocks: a 3-aminoazetidine derivative and a synthon for the tert-butyl acetate group.

This retrosynthetic analysis suggests a synthetic strategy centered on the N-alkylation of a suitable 3-aminoazetidine precursor. The amino group at the 3-position would likely require protection during this step to prevent undesired side reactions. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. Therefore, a key intermediate in the forward synthesis would be a Boc-protected 3-aminoazetidine. The alkylating agent would be a derivative of tert-butyl acetate, such as tert-butyl bromoacetate.

General Strategies for Azetidine Ring Construction

The synthesis of the azetidine core is a fundamental challenge in organic chemistry due to the inherent ring strain of the four-membered ring. Various strategies have been developed to overcome this hurdle.

Cyclization Reactions for Azetidine Core Formation

One of the most common approaches to constructing the azetidine ring is through intramolecular cyclization of an acyclic precursor. This typically involves a 1,3-difunctionalized propane (B168953) derivative where one terminus bears a good leaving group and the other contains a nucleophilic nitrogen atom. The intramolecular nucleophilic substitution then leads to the formation of the four-membered ring.

Key precursors for such cyclizations often include γ-amino alcohols or γ-haloamines. For instance, the cyclization of a γ-amino alcohol can be achieved by converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, followed by intramolecular displacement by the amine.

Approaches Utilizing Pre-formed Azetidine Derivatives

An alternative to constructing the azetidine ring from acyclic precursors is to utilize commercially available or readily synthesized azetidine derivatives and subsequently functionalize them. This approach is often more practical for accessing a variety of substituted azetidines. A common starting material is azetidin-3-ol, which can be manipulated to introduce the desired functionality at the 3-position. For the synthesis of the target molecule, a key precursor would be a 3-aminoazetidine derivative. An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine has been reported, starting from the commercially available 1-benzhydrylazetidin-3-ol (B14779). organic-chemistry.org This method involves mesylation of the hydroxyl group followed by aminolysis. organic-chemistry.org

Specific Synthetic Routes to this compound

The synthesis of this compound can be approached through various routes, with more recent methodologies offering significant improvements in efficiency and yield over earlier methods.

Early Synthetic Pathways and Associated Limitations

Early approaches to the synthesis of N-substituted 3-aminoazetidines often relied on direct N-alkylation of a 3-aminoazetidine precursor. In the context of the target molecule, this would involve the reaction of a 3-aminoazetidine (with the 3-amino group protected) with tert-butyl bromoacetate.

While seemingly straightforward, this direct alkylation approach has several limitations:

Overalkylation: The secondary amine of the azetidine ring can undergo further alkylation, leading to the formation of quaternary ammonium (B1175870) salts as byproducts. This reduces the yield of the desired mono-alkylated product and complicates purification.

Harsh Reaction Conditions: To drive the reaction to completion, harsh conditions such as high temperatures and strong bases may be required. These conditions can lead to decomposition of the starting materials or products, especially with the strained azetidine ring.

Competing Reactions: The use of a strong base can promote elimination reactions with the alkyl halide, reducing the efficiency of the desired substitution reaction.

Optimized Methodologies for Enhanced Efficiency and Yield

More recent and optimized methodologies for the synthesis of N-substituted 3-aminoazetidines have focused on overcoming the limitations of direct alkylation. One such highly efficient method is the aza-Michael addition of an amine to an α,β-unsaturated acceptor attached to the azetidine ring.

A specific and efficient synthetic route to a precursor of the target molecule involves the following key steps nih.gov:

Horner-Wadsworth-Emmons (HWE) Reaction: The synthesis begins with the reaction of N-Boc-azetidin-3-one with a phosphonate (B1237965) ester, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base like sodium hydride (NaH). nih.gov This reaction forms the key intermediate, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. nih.gov

Aza-Michael Addition: The resulting α,β-unsaturated ester is then subjected to an aza-Michael addition with an appropriate amine. For the synthesis of the target molecule's core structure, a protected amino group would be introduced at the 3-position via a different synthetic sequence, leading to a 3-aminoazetidine precursor. The N-alkylation is then achieved through a different optimized route.

An optimized approach for the final N-alkylation step often involves reductive amination. This two-step, one-pot procedure involves the reaction of the 3-aminoazetidine precursor with a suitable aldehyde, such as glyoxylic acid tert-butyl ester, to form an intermediate imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride. This method offers several advantages over direct alkylation:

High Selectivity: Reductive amination is highly selective for mono-alkylation, minimizing the formation of overalkylation byproducts.

Mild Reaction Conditions: The reaction proceeds under mild conditions, which helps to preserve the integrity of the strained azetidine ring and other sensitive functional groups.

High Yields: This method typically provides the desired N-alkylated product in high yields.

The following table summarizes a comparison of the early and optimized approaches:

| Feature | Early Synthetic Pathway (Direct Alkylation) | Optimized Methodology (Reductive Amination) |

| Key Reaction | Nucleophilic substitution | Imine formation and in-situ reduction |

| Selectivity | Prone to overalkylation | Highly selective for mono-alkylation |

| Reaction Conditions | Often requires harsh conditions (heat, strong base) | Mild and gentle reaction conditions |

| Yield | Generally lower and variable | Consistently high yields |

| Purification | Can be challenging due to byproducts | Generally straightforward |

Catalytic Strategies in Azetidine Synthesis

The construction of the strained four-membered azetidine ring is a significant challenge in organic synthesis. researchgate.netfrontiersin.org Modern synthetic chemistry has produced several powerful catalytic strategies to facilitate this transformation efficiently and with high selectivity.

One prominent method is the Lewis acid-catalyzed intramolecular aminolysis of epoxides . Lanthanide (III) trifluoromethanesulfonates, particularly La(OTf)₃, have been shown to be excellent catalysts for the regioselective intramolecular ring-opening of cis-3,4-epoxy amines. frontiersin.orgfrontiersin.org This reaction proceeds via activation of the epoxide by the Lewis acid, followed by a nucleophilic attack from the tethered amine to form the azetidine ring. frontiersin.orgfrontiersin.org This catalytic approach is notable for its tolerance of various functional groups, including those that are sensitive to acid. frontiersin.orgfrontiersin.org

Other innovative catalytic strategies include:

Copper-Catalyzed Cyclizations : Copper complexes can catalyze the photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides to afford highly functionalized azetidines. nih.gov

Palladium-Catalyzed C-H Amination : Intramolecular amination of unactivated C(sp³)–H bonds, catalyzed by palladium complexes, provides a direct route to form the azetidine ring from acyclic amine precursors. magtech.com.cn

Photocatalysis : Visible-light-mediated photocatalysis, often employing copper or iridium complexes, enables the formation of azetidines through radical pathways under mild conditions. nih.gov

These catalytic methods represent significant advancements, offering routes to complex azetidine structures that are central to molecules like this compound. researchgate.net

Solvent System Rationalization and Optimization

The choice of solvent is critical in optimizing the yield and selectivity of azetidine synthesis, particularly in Lewis acid-catalyzed reactions where solvent coordination can significantly impact catalyst activity. researchgate.netchemrxiv.orgchemrxiv.org The effectiveness of a Lewis acid catalyst is often influenced by a dichotomy between the solvent's polarity and its donor ability (coordinating strength). researchgate.netchemrxiv.orgchemrxiv.org

In the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, a systematic screening of solvents was performed to maximize the yield of the desired azetidine product. frontiersin.orgfrontiersin.org The reaction was tested in various solvents, with results indicating that chlorinated solvents with higher boiling points provided superior outcomes. frontiersin.orgfrontiersin.org

| Solvent | Boiling Point (°C) | Yield of Azetidine (%) | Selectivity (Azetidine:Pyrrolidine) |

|---|---|---|---|

| 1,2-dichloroethane (DCE) | 83.5 | 81 | >20:1 |

| Benzene (PhH) | 80.1 | 72 | 10:1 |

| Acetonitrile (B52724) (MeCN) | 81.6 | - (Incomplete Reaction) | >20:1 |

| Tetrahydrofuran (THF) | 66 | - (Incomplete Reaction) | >20:1 |

Data sourced from studies on La(OTf)₃-catalyzed intramolecular aminolysis of a model cis-3,4-epoxy amine. frontiersin.orgfrontiersin.org

Rationalization :

1,2-dichloroethane (DCE) emerged as the optimal solvent, providing the highest yield and excellent selectivity. frontiersin.orgfrontiersin.org Its non-coordinating nature and relatively high boiling point facilitate the reaction without deactivating the Lewis acid catalyst. frontiersin.orgfrontiersin.orgresearchgate.net

Benzene , with a similar boiling point, resulted in a lower yield and reduced selectivity, suggesting that electronic factors may also play a role. frontiersin.orgfrontiersin.org

Coordinating solvents like acetonitrile (MeCN) and tetrahydrofuran (THF) , despite having good selectivity, led to incomplete reactions. frontiersin.orgfrontiersin.org This is attributed to their ability to act as Lewis bases, coordinating to the La(OTf)₃ catalyst and reducing its efficacy in activating the epoxide substrate. researchgate.netchemrxiv.org

This optimization highlights the principle that for many Lewis acid-catalyzed reactions, non-coordinating solvents are preferred to ensure the catalyst remains available to promote the desired transformation. researchgate.netchemrxiv.orgchemrxiv.org

Key Intermediates and their Synthesis

The assembly of this compound involves the preparation of crucial building blocks where the azetidine ring is pre-formed and appropriately functionalized for subsequent coupling reactions.

Synthesis of 1-Boc-3-azetidinone

1-Boc-3-azetidinone is a versatile intermediate, with the Boc-protected nitrogen preventing side reactions and the ketone at the C3 position allowing for further elaboration. nih.govchemicalbook.comscienceopen.com A standard and widely used method for its preparation is the oxidation of its corresponding alcohol, N-Boc-3-hydroxyazetidine. chemicalbook.com

The synthesis typically proceeds in two main stages:

Protection of 3-hydroxyazetidine : Commercially available 3-hydroxyazetidine (often as a hydrochloride salt) is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions to protect the nitrogen atom, yielding N-Boc-3-hydroxyazetidine. chemicalbook.combiosynth.com

Oxidation : The resulting alcohol is then oxidized to the ketone. A common and effective method is the Swern oxidation or a related protocol using an activating agent like oxalyl chloride or a hypervalent iodine reagent in the presence of a non-nucleophilic base. chemicalbook.com For example, a mixture of oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO), followed by the addition of triethylamine (B128534), efficiently converts the alcohol to the desired 1-Boc-3-azetidinone. chemicalbook.com This intermediate is key for creating C3-substituted azetidines through reactions like the Horner–Wadsworth–Emmons olefination. nih.gov

Preparation of Benzhydryl-Protected 3-aminoazetidine

3-Amino-1-benzhydrylazetidine is another critical intermediate where the bulky benzhydryl group serves as a stable nitrogen protectant. researchgate.netepa.govresearchgate.net An efficient, streamlined two-step synthesis starting from commercially available 1-benzhydrylazetidin-3-ol has been developed. researchgate.netepa.gov

Step 1: Mesylation The first step involves the activation of the hydroxyl group at the C3 position. 1-Benzhydrylazetidin-3-ol is reacted with methanesulfonyl chloride (MsCl) in the presence of a base, typically triethylamine (NEt₃), in a solvent like acetonitrile. researchgate.netepa.gov This reaction converts the alcohol into a good leaving group, the mesylate, affording 1-benzhydryl-3-methanesulfonyloxyazetidine. researchgate.netepa.gov The intermediate is often isolated by simple filtration after quenching the reaction with water. researchgate.netepa.gov

Step 2: Aminolysis The crude mesylate intermediate is then subjected to nucleophilic substitution with an amine source. researchgate.netepa.gov In a high-pressure reactor (e.g., a Parr reactor), the mesylate is treated with aqueous ammonium hydroxide (B78521) in a co-solvent such as isopropanol (B130326) at elevated temperatures (e.g., 70°C). researchgate.netepa.gov The ammonia (B1221849) displaces the mesylate group via an Sₙ2 reaction to yield the target 3-amino-1-benzhydrylazetidine, which can be isolated as a salt in high yields (72-84%). researchgate.netepa.gov

Protecting Group Chemistry in the Synthesis of this compound

The use of protecting groups is fundamental to the successful multi-step synthesis of complex molecules like this compound. These groups temporarily mask reactive functional groups, primarily the nitrogen atom of the azetidine ring, to prevent unwanted side reactions and direct the course of the synthesis. utsouthwestern.eduwikipedia.org

N-Protection Strategies (e.g., Boc, Benzhydryl)

The choice of the N-protecting group is dictated by its stability under various reaction conditions and the specific methods required for its eventual removal. The tert-butoxycarbonyl (Boc) and benzhydryl (Bhy) groups are two of the most common and effective protecting groups used in azetidine chemistry.

Boc (tert-butoxycarbonyl) Group : The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its ease of introduction and clean, acid-labile removal. jk-sci.com It is typically installed by reacting the azetidine with di-tert-butyl dicarbonate (Boc₂O). jk-sci.com The Boc group is exceptionally stable to basic conditions, nucleophiles, and catalytic hydrogenation, making it compatible with a wide range of synthetic transformations. researchgate.net Deprotection is most commonly achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in various organic solvents. jk-sci.comnih.govrsc.org This orthogonality allows for selective deprotection without affecting other acid-stable protecting groups. wikipedia.org

Benzhydryl (Diphenylmethyl, Bhy) Group : The benzhydryl group is a bulky and robust protecting group that provides excellent steric shielding. It is introduced via N-alkylation with a benzhydryl halide. The Bhy group is stable to a variety of reaction conditions but is typically cleaved via hydrogenolysis (e.g., H₂ gas with a palladium catalyst). google.com This removal method is orthogonal to the acid-labile cleavage of the Boc group. However, in some substituted azetidine systems, hydrogenolysis can lead to undesired ring-opening. researchgate.net Alternative, milder deprotection methods have been developed, including oxidative cleavage using N-bromosuccinimide (NBS) and bromine, which proceeds through an N-benzhydrol intermediate that is subsequently hydrolyzed. researchgate.net

| Protecting Group | Abbreviation | Typical Introduction | Stability | Typical Cleavage Conditions |

|---|---|---|---|---|

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O), base | Stable to base, nucleophiles, hydrogenolysis | Strong acids (e.g., TFA, HCl) jk-sci.com |

| Benzhydryl | Bhy | Benzhydryl bromide, base | Stable to many non-reductive conditions | Catalytic Hydrogenolysis (H₂/Pd); Oxidative cleavage (NBS/Br₂) google.comresearchgate.net |

Selective Deprotection Methodologies

The synthesis of complex molecules such as this compound often involves the use of protecting groups to mask reactive functional moieties. The selective removal of these groups is a pivotal step in the synthetic sequence. Key functional groups requiring protection in the precursors of the target compound include the azetidine ring nitrogen, the 3-amino group, and the carboxylic acid of the acetate side chain (as a tert-butyl ester). Methodologies for deprotection must be carefully chosen to cleave the desired protecting group while leaving others, as well as the strained azetidine ring, intact.

Acidic Hydrolysis

Acidic hydrolysis is a fundamental method for the cleavage of acid-labile protecting groups, most notably tert-butyl esters and tert-butoxycarbonyl (Boc) groups. The tert-butyl ester in the target compound is susceptible to acid-catalyzed cleavage to yield the corresponding carboxylic acid. This reaction is typically promoted by strong Brønsted acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. nih.gov

However, a significant challenge arises when other acid-sensitive groups, such as an N-Boc protecting group on the 3-amino moiety of a precursor, are present. Since both groups are cleaved under similar acidic conditions, achieving selectivity can be difficult. reddit.com Research has focused on developing milder or more selective Lewis acid-based systems. For instance, zinc bromide (ZnBr₂) in dichloromethane has been shown to chemoselectively hydrolyze tert-butyl esters in the presence of certain other acid-labile amine protecting groups. researchgate.net Another approach utilizes a cerium(III) chloride and sodium iodide system in acetonitrile to selectively cleave tert-butyl esters while preserving N-Boc groups, reversing the typical selectivity seen with strong acids. organic-chemistry.org The choice of acid and reaction conditions is therefore paramount to ensure the desired transformation without unintended deprotection events. researchgate.netorganic-chemistry.org

| Reagent/System | Target Group | Conditions | Selectivity Notes |

| Trifluoroacetic Acid (TFA) | tert-Butyl ester, N-Boc | Dichloromethane, Room Temp. | Low selectivity between t-Bu ester and N-Boc. |

| Hydrochloric Acid (HCl) | tert-Butyl ester, N-Boc | Anhydrous solvent (e.g., Dioxane, Ether) | Can sometimes favor N-Boc removal at low temp. |

| Zinc Bromide (ZnBr₂) | tert-Butyl ester | Dichloromethane, Room Temp. | Chemoselective for t-butyl esters over some N-protecting groups. researchgate.net |

| CeCl₃·7H₂O / NaI | tert-Butyl ester | Acetonitrile, Reflux | High selectivity; preserves N-Boc group. organic-chemistry.org |

Hydrogenation-Based Deprotection

Catalytic hydrogenation is the preeminent method for removing benzyl-type protecting groups, such as the benzyl (B1604629) (Bn) and benzyloxycarbonyl (Cbz) groups, which are commonly used to protect amino functionalities. organic-chemistry.org In the context of synthesizing precursors for this compound, the 3-amino group is often protected with a Cbz or Bn group.

This deprotection is typically achieved by treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. rsc.org The reaction proceeds under relatively mild conditions and is highly efficient. A key advantage is its orthogonality to acid-labile groups like tert-butyl esters and N-Boc, which are stable under these hydrogenolytic conditions. This allows for the selective deprotection of the 3-amino group while keeping the tert-butyl acetate moiety intact. Variations of this method may use hydrogen transfer reagents, such as ammonium formate (B1220265) or 1,4-cyclohexadiene, in place of hydrogen gas, which can be advantageous for laboratory-scale synthesis. organic-chemistry.orgrsc.org

| Protecting Group | Reagent/Catalyst | Conditions | Products |

| Benzyloxycarbonyl (Cbz) | H₂, 10% Pd/C | Methanol or Ethanol, RT, 1 atm | Free amine, Toluene, CO₂ |

| Benzyl (Bn) | H₂, 10% Pd/C | Methanol or Ethanol, RT, 1 atm | Free amine, Toluene |

| Benzyl (Bn) | Ammonium Formate, Pd/C | Methanol, Reflux | Free amine, Toluene, CO₂, NH₃ |

Oxidative Cleavage and Birch Reduction

While catalytic hydrogenation is effective, certain functional groups, such as alkenes or alkynes, are incompatible with this methodology. In such cases, or when catalyst poisoning is an issue, alternative methods for removing benzyl-type protecting groups are required.

The Birch reduction (typically using sodium or lithium in liquid ammonia with an alcohol) is a classical method for cleaving benzyl ethers and N-benzyl groups. mpg.deacs.org However, its harsh, cryogenic, and highly flammable conditions limit its applicability in modern organic synthesis, especially for complex, multi-functionalized molecules. researchgate.net

Oxidative cleavage methods provide a milder and more functional-group-tolerant alternative. organic-chemistry.org For example, p-methoxybenzyl (PMB) ethers can be selectively cleaved using stoichiometric oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mpg.de Recent advancements have extended this utility to simple benzyl groups through visible-light-mediated photoredox catalysis, allowing for oxidative debenzylation under exceptionally mild conditions that preserve a wide range of functional groups. mpg.deacs.org Furthermore, metal-free electrochemical methods have been developed for the selective oxidative cleavage of C–N bonds in benzylamines, offering a green alternative that avoids the use of external chemical oxidants. mdpi.com

| Method | Reagent/System | Conditions | Notes |

| Birch Reduction | Na or Li, liq. NH₃, EtOH | -78 °C | Harsh conditions, poor functional group compatibility. acs.org |

| Chemical Oxidation | DDQ | CH₂Cl₂/H₂O | Effective for PMB groups, less so for simple Bn. mpg.de |

| Photocatalytic Oxidation | Visible light, DDQ (cat.), TBN | CH₂Cl₂/H₂O, RT | Mild cleavage of Bn ethers, high functional group tolerance. mpg.de |

| Electrochemical Oxidation | Undivided cell, Carbon electrodes | MeCN/H₂O, TsOH·H₂O | Metal-free and oxidant-free C-N bond cleavage. mdpi.com |

Green Chemistry Aspects in the Synthesis of Azetidine Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, including azetidines. The goal is to develop methods that are more efficient, produce less waste, and use less hazardous substances.

Several strategies align with these principles in the context of azetidine synthesis. One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, improve efficiency and reduce solvent waste and energy consumption. organic-chemistry.org The use of microwave irradiation to promote reactions can dramatically shorten reaction times and improve yields, often in more environmentally benign solvents like water. organic-chemistry.org

Catalysis is a cornerstone of green chemistry. The development of novel catalytic systems, such as lanthanoid triflates (e.g., La(OTf)₃), enables reactions to proceed under mild conditions with high selectivity, even in the presence of sensitive functional groups. frontiersin.org Palladium-catalyzed reactions are also central to many modern synthetic methods for forming C-N and C-C bonds in the construction of the azetidine ring. rsc.org Furthermore, the rise of electrochemistry and photocatalysis offers pathways that reduce or eliminate the need for chemical reagents by using electricity or light as "traceless" reagents. mdpi.com These approaches exemplify the ongoing effort to make the synthesis of valuable azetidine compounds more sustainable and environmentally responsible. researchgate.net

Reactivity of the Tert-butyl Ester Moiety

The tert-butyl ester group is a common protecting group for carboxylic acids, valued for its resistance to many nucleophilic and basic conditions, yet its susceptibility to cleavage under acidic conditions. thieme-connect.com

The hydrolysis of tert-butyl esters under acidic conditions is a fundamental deprotection strategy in organic synthesis. thieme-connect.com The reaction is typically carried out using dilute mineral acids like hydrochloric acid or sulfuric acid. libretexts.org Unlike the hydrolysis of less sterically hindered esters, which often proceed through a bimolecular acyl-oxygen cleavage (AAC2) mechanism, tert-butyl esters predominantly undergo a unimolecular alkyl-oxygen cleavage (AAL1) mechanism. oup.comchegg.com

The AAL1 mechanism involves the following key steps:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), enhancing the electrophilicity of the carbonyl carbon. libretexts.orgresearchgate.net

Carbocation Formation: The C-O bond between the oxygen and the tert-butyl group cleaves, resulting in the formation of a relatively stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid. oup.comresearchgate.net This step is typically the rate-determining step.

Deprotonation/Elimination: The tert-butyl carbocation can then be quenched by a nucleophile (like water) to form tert-butanol or undergo elimination to form isobutylene. The carboxylic acid is liberated, and the acid catalyst is regenerated. researchgate.net

This specific mechanism is favored due to the exceptional stability of the resulting tert-butyl carbocation. oup.com

Table 1: Comparison of Hydrolysis Mechanisms for Esters

| Mechanism | Ester Type | Key Intermediate | Cleavage Site | Conditions |

| AAL1 | Tertiary (e.g., tert-butyl) | Tertiary Carbocation | Alkyl-Oxygen | Acidic |

| AAC2 | Primary/Secondary | Tetrahedral Intermediate | Acyl-Oxygen | Acidic |

| BAC2 | Primary/Secondary | Tetrahedral Intermediate | Acyl-Oxygen | Basic |

Transesterification is the process of converting one ester into another by reacting it with an alcohol. For tert-butyl esters, this transformation is challenging due to the steric hindrance of the tert-butyl group, which impedes nucleophilic attack at the carbonyl carbon. thieme-connect.com Consequently, standard transesterification conditions that are effective for methyl or ethyl esters are often inefficient for tert-butyl esters. thieme-connect.com

Despite these difficulties, several methods have been developed to achieve the transesterification of tert-butyl esters:

Base-Catalyzed Transesterification: Strong bases like potassium tert-butoxide can be used to catalyze the reaction. thieme-connect.com The reaction of a methyl ester with potassium tert-butoxide in an anhydrous solvent like diethyl ether can produce the corresponding tert-butyl ester. thieme-connect.com

In Situ Acid Chloride Formation: A newer method involves the reaction of tert-butyl esters with an agent like α,α-dichlorodiphenylmethane in the presence of a Lewis acid catalyst such as SnCl₂. organic-chemistry.orgorganic-chemistry.org This generates a reactive acid chloride intermediate in situ, which then readily reacts with various alcohols to form the desired new ester under mild conditions. organic-chemistry.orgorganic-chemistry.org This approach bypasses the direct, sterically hindered attack on the tert-butyl ester itself.

Reactivity of the Azetidine Ring System

Azetidines are four-membered nitrogen-containing heterocycles. Their reactivity is largely influenced by the inherent ring strain. rsc.org

The stability of the azetidine ring is intermediate, being significantly more stable than the highly strained three-membered aziridine ring but less stable and more reactive than the five-membered pyrrolidine (B122466) ring. rsc.org This unique stability profile allows for its handling under many synthetic conditions while enabling specific strain-releasing reactions. rsc.org

The ring is generally stable under neutral and basic conditions. However, under acidic conditions, the azetidine nitrogen can be protonated. This protonation can make the ring susceptible to intramolecular, acid-mediated ring-opening decomposition, where a nucleophile attacks one of the ring carbons, leading to cleavage of a C-N bond. nih.govacs.org The rate of this decomposition is pH-dependent, with faster degradation occurring at lower pH values. nih.gov The pKa of the azetidine nitrogen is therefore a critical factor in determining its stability in acidic media. nih.gov

The primary driver of azetidine reactivity is its considerable ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value lies between that of aziridines (27.7 kcal/mol) and the relatively strain-free pyrrolidines (5.4 kcal/mol). rsc.org This stored energy makes the azetidine ring an excellent candidate for reactions that involve ring-opening, as the cleavage of a bond within the ring leads to a more stable, acyclic structure. rsc.orgnih.gov

This strain-driven reactivity is exploited in various synthetic transformations:

Nucleophilic Ring-Opening: The ring can be opened by various nucleophiles, often under conditions that activate the ring, such as N-acylation or N-sulfonylation.

Ring-Expansion Reactions: Azetidines can serve as precursors to larger heterocyclic systems through rearrangement or cycloaddition reactions. rsc.org

Strain-Release Difunctionalization: Highly strained derivatives like azabicyclo[1.1.0]butanes (ABBs) undergo reactions where the release of ring strain drives the addition of two different functional groups across a cleaved C-N bond. acs.org

Table 2: Comparison of Ring Strain in Small N-Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | Relative Reactivity |

| Aziridine | 3 | 27.7 | Very High |

| Azetidine | 4 | 25.4 | High |

| Pyrrolidine | 5 | 5.4 | Low |

| Piperidine (B6355638) | 6 | ~0 | Very Low |

Transformations Involving the Primary Amino Group

The primary amino group at the 3-position of the azetidine ring is a key site for molecular diversification. As a potent nucleophile, it readily participates in a wide range of chemical transformations common to primary amines. This functional handle allows for the attachment of various substituents, making it a valuable building block in medicinal chemistry. nih.govacs.org For instance, derivatives of 3-aminoazetidine have been used to develop potent histamine (B1213489) H3 receptor agonists. nih.gov

Common transformations include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones to form secondary or tertiary amines.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.

N-Arylation: Nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach aryl or heteroaryl groups. A key step in the synthesis of some derivatives involves the nucleophilic aromatic substitution of the aminoazetidine onto a suitable heteroaromatic ring. acs.org

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates, respectively.

Table 3: Common Reactions of the Primary Amino Group

| Reaction Type | Reagent Example | Functional Group Formed |

| N-Alkylation | Benzyl bromide | Secondary Amine |

| N-Acylation | Acetyl chloride | Amide |

| N-Arylation | 2-Chloropyrimidine | Aryl Amine |

| Sulfonylation | Tosyl chloride | Sulfonamide |

| Urea Formation | Phenyl isocyanate | Urea |

An exploration into the chemical behavior of this compound reveals its participation in several fundamental organic reactions. This article delves into the mechanistic underpinnings of its reactivity in Aza-Michael additions, nucleophilic aromatic substitutions, Horner–Wadsworth–Emmons reactions, and palladium-catalyzed cross-coupling reactions.

Derivatization and Scaffold Functionalization of Tert Butyl 2 3 Aminoazetidin 1 Yl Acetate

Strategies for Amine Acylation and Alkylation

The primary amino group at the C-3 position of the azetidine (B1206935) ring is a key handle for derivatization. Standard synthetic methodologies can be employed to introduce a wide array of substituents through acylation and alkylation reactions.

Amine Acylation: The most common method for acylating the primary amine is through amide bond formation. This reaction is typically achieved by coupling the amine with carboxylic acids, acid chlorides, or sulfonyl chlorides. Carboxylic acid coupling often requires activating agents to facilitate the reaction. This approach allows for the introduction of a vast number of commercially available or readily synthesized acyl groups, providing a straightforward route to structural diversity.

Amine Alkylation: Alkylation of the primary amine introduces different substituents and can be achieved through several methods. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. A more controlled and widely used method is reductive amination. This two-step, one-pot process involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by in situ reduction to the corresponding secondary amine. This strategy is highly efficient and compatible with a broad range of functional groups. nih.gov

Table 1: Representative Amine Functionalization Reactions

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

|---|---|---|---|

| Acylation | Carboxylic Acid | Acetic Acid | Secondary Amide |

| Acylation | Acid Chloride | Benzoyl Chloride | Secondary Amide |

| Acylation | Sulfonyl Chloride | Tosyl Chloride | Sulfonamide |

| Alkylation | Aldehyde (Reductive Amination) | Benzaldehyde | Secondary Amine |

| Alkylation | Ketone (Reductive Amination) | Acetone | Secondary Amine |

Modifications of the Acetate (B1210297) Side Chain

The tert-butyl 2-acetate (B119210) side chain offers a second major point for diversification. The tert-butyl ester can be readily cleaved or transformed into other functional groups, serving as a versatile synthetic handle.

The most fundamental transformation is the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid. This is typically accomplished under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). organic-chemistry.org The resulting carboxylic acid can then be engaged in further reactions, such as amide coupling with a diverse set of amines, to generate another layer of structural variety.

Alternatively, the ester can be converted into an amide directly, or reduced to a primary alcohol. The transformation of tert-butyl esters into amides can be achieved under mild conditions using specific reagents that activate the ester for nucleophilic attack by an amine. organic-chemistry.org Reduction of the ester, for instance with a reducing agent like lithium aluminum hydride (LiAlH4), would yield the corresponding alcohol, tert-butyl 2-(3-(hydroxymethyl)azetidin-1-yl)ethanol, opening up further avenues for derivatization through etherification or oxidation.

Table 2: Modifications of the Acetate Moiety

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Ester Hydrolysis | Trifluoroacetic Acid (TFA) | Carboxylic Acid |

| Amide Formation | Amine, Coupling Agent | Amide |

| Ester Reduction | Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol |

Introduction of Diverse Chemical Moieties

The dual functionality of tert-butyl 2-(3-aminoazetidin-1-yl)acetate allows for the systematic introduction of a wide range of chemical moieties to build complex molecular architectures. By combining the reactions described above, chemists can independently or sequentially modify the amine and the acetate groups.

For example, the primary amine can first be acylated with a specific acid chloride. Subsequently, the tert-butyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with a different amine. This orthogonal derivatization strategy enables the creation of highly functionalized molecules with distinct substituents at two different positions on the scaffold. This approach is fundamental to building libraries of compounds for screening in drug discovery programs.

Regioselective and Stereoselective Functionalization Approaches

Regioselectivity: In the context of this compound, regioselectivity primarily concerns the reaction at the primary exocyclic amine versus potential reactions at the tertiary endocyclic nitrogen. Under most conditions, the primary amine is significantly more nucleophilic and sterically accessible than the tertiary amine within the azetidine ring. Therefore, reactions such as acylation and reductive amination will occur with high regioselectivity at the C-3 amino group. The tertiary nitrogen's reactivity is generally limited unless activated under specific, often harsh, conditions which may lead to ring-opening. magtech.com.cn

Stereoselectivity: The parent compound, this compound, is achiral. However, functionalization can introduce new stereocenters. For instance, alkylation of the C-2 or C-4 positions of the azetidine ring or using chiral reagents for acylation or alkylation can lead to diastereomeric or enantiomeric products. The rigid nature of the four-membered ring can facilitate stereoselective functionalization by directing incoming reagents to a specific face of the molecule, influenced by existing substituents. rsc.org Developing synthetic methods that control the stereochemical outcome is crucial, as the biological activity of stereoisomers can differ significantly. uni-muenchen.denih.gov Methodologies such as substrate-controlled diastereoselective reactions or the use of chiral catalysts are employed to achieve high levels of stereocontrol in the synthesis of substituted azetidines. nih.gov

Diversity-Oriented Synthesis and Combinatorial Library Generation

Diversity-oriented synthesis (DOS) aims to efficiently create collections of structurally diverse small molecules for biological screening. broadinstitute.orgacs.org this compound is an excellent starting scaffold for DOS due to its two distinct and readily functionalizable points: the primary amine and the ester side chain.

A typical DOS strategy using this building block would involve a "build/couple/pair" approach or a divergent synthesis pathway. In a divergent approach, a common intermediate is treated with a variety of reagents to produce a range of different products. For example, the core scaffold can be reacted with a set of 50 different sulfonyl chlorides at the amine position. The resulting 50 compounds can then have their ester group hydrolyzed and subsequently coupled with a set of 50 different amines. This two-step sequence would theoretically generate a library of 2,500 unique compounds. nih.gov

Such combinatorial libraries, often synthesized using solid-phase techniques to simplify purification, are invaluable for high-throughput screening campaigns to identify hit compounds for novel biological targets. nih.govresearchgate.net The azetidine core provides a rigid, three-dimensional framework that is desirable for creating lead-like molecules with favorable pharmacological properties. broadinstitute.org

Applications of Tert Butyl 2 3 Aminoazetidin 1 Yl Acetate As a Chemical Building Block

Utilization in the Synthesis of Conformationally Constrained Amino Acid Analogues

The synthesis of non-natural, conformationally constrained amino acids is a crucial strategy in peptidomimetic and drug design to enhance metabolic stability and receptor selectivity. lifechemicals.com Tert-butyl 2-(3-aminoazetidin-1-yl)acetate serves as a valuable precursor for creating novel amino acid analogues where the azetidine (B1206935) ring introduces significant conformational rigidity. lifechemicals.comenamine.net This rigidity helps to lock the peptide backbone into specific conformations, which can lead to higher binding affinities and improved biological activity. enamine.net

The incorporation of the azetidine moiety can induce specific secondary structures, such as γ-turns, within peptide chains. chemrxiv.org The synthesis of these constrained amino acids often involves the strategic functionalization of the azetidine ring, a process for which this compound is well-suited. chemrxiv.org Research has demonstrated the successful synthesis of various azetidine-based amino acids, highlighting the utility of this building block in expanding the chemical space of unnatural amino acids for drug discovery. nih.govnih.gov

Table 1: Examples of Conformationally Constrained Amino Acid Analogues Synthesized Using Azetidine Scaffolds

| Amino Acid Analogue | Key Structural Feature | Potential Application |

| Azetidine-2-carboxylic acid derivatives | L-proline analogues | Building blocks for small peptides nih.gov |

| (Azetidin-3-yl)acetic acid | GABA analogue | Neurological disorders nih.gov |

| 4-alkyl-4-carboxy-2-azetidinones | Quaternary center at C4 | Peptidomimetics nih.gov |

| cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA) | Cyclobutane-containing delta amino acid | Dipeptide synthesis nih.gov |

Integration into Peptide and Peptidomimetic Structures

The integration of this compound into peptide and peptidomimetic structures offers a powerful approach to modulate their pharmacological properties. nih.gov The azetidine ring acts as a proline surrogate, introducing a conformational bias that can enhance resistance to enzymatic degradation and improve bioavailability. researchgate.netumich.edu

The 3-aminoazetidine (3-AAz) subunit, derived from the title compound, has been introduced as a turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides. researchgate.netnih.gov This approach has led to greatly improved cyclization yields for various peptides. researchgate.netnih.gov Furthermore, the azetidine nitrogen provides a handle for late-stage functionalization, allowing for the attachment of tags, dyes, or other moieties to the peptide macrocycle. researchgate.netnih.gov Studies have shown that the introduction of a 3-AAz unit into a cyclohexapeptide improves its stability towards proteases. nih.gov

| Peptide/Peptidomimetic | Modification | Observed Benefit |

| Cyclic tetra-, penta-, and hexapeptides | Incorporation of 3-aminoazetidine (3-AAz) subunit | Improved cyclization efficiency researchgate.netnih.gov |

| Azetidine-containing dipeptides | Conformational restriction inducing a γ-type reverse turn | Antiviral activity against HCMV nih.gov |

| Azetidine-containing small macrocyclic peptides | Post-cyclization modification at the azetidine nitrogen | Introduction of functional tags (dyes, biotin) researchgate.netnih.gov |

Precursor for Monobactam Antibiotics and Beta-Lactam Derivatives

Monobactams are a class of monocyclic β-lactam antibiotics that are effective against aerobic Gram-negative bacteria. wikipedia.org Aztreonam is a clinically significant example of a monobactam. nih.govnih.gov this compound can serve as a precursor for the synthesis of novel monobactam analogues and other beta-lactam derivatives. The azetidine ring is a key structural feature of these compounds, and modifications to this ring can lead to new derivatives with improved antibacterial activity and stability against β-lactamases. nih.govgoogle.com The synthesis of these derivatives often involves the construction of the β-lactam ring from precursors containing the azetidine moiety.

Application in the Construction of Advanced Heterocyclic Systems

The strained nature of the azetidine ring in this compound makes it a reactive intermediate for the synthesis of more complex heterocyclic systems. rsc.org The ring can undergo various transformations, including ring-opening and cycloaddition reactions, to generate a diverse array of heterocyclic scaffolds. pageplace.de These advanced heterocyclic systems are of significant interest in medicinal chemistry due to their potential to interact with a wide range of biological targets. nih.gov For instance, the functionalization of azetidine-2-carboxylic acids has been used to create unique isomeric scaffolds like pyrazoles. chemrxiv.org

Role in the Synthesis of Fluoroquinolone and Antiviral Compounds

Fluoroquinolones are a major class of synthetic antibiotics with a broad spectrum of activity. mdpi.comorientjchem.org The core structure of fluoroquinolones can be modified at various positions to enhance their potency and pharmacokinetic properties. nih.govquimicaorganica.org The incorporation of an azetidine-containing substituent, derived from this compound, at the C-7 position of the fluoroquinolone nucleus is a strategy that has been explored to generate novel analogues with potentially improved antibacterial activity. nih.gov

In the realm of antiviral research, azetidine-containing dipeptides have been synthesized and evaluated as inhibitors of human cytomegalovirus (HCMV). nih.gov These studies have shown that the conformational constraints imposed by the azetidine ring are crucial for their antiviral activity. nih.gov

Utility in PROTAC Linker Design and Related PROTAC Linker Components

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. nih.govsigmaaldrich.com A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. nih.govexplorationpub.com The nature of the linker is critical for the efficacy of the PROTAC, influencing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. researchgate.net

This compound and its derivatives are valuable building blocks for the synthesis of PROTAC linkers. The azetidine ring can introduce rigidity and defined exit vectors into the linker, which can help to optimize the spatial orientation of the two ligands for effective ternary complex formation. chemrxiv.org The ability to functionalize the azetidine ring allows for the fine-tuning of the linker's length, rigidity, and solubility, all of which are important parameters in PROTAC design. researchgate.net

Application in DNA-Encoded Peptide Library Generation

DNA-encoded libraries (DELs) have emerged as a powerful technology for the discovery of novel ligands for biological targets. nih.govmdpi.com These libraries consist of a vast number of chemical compounds, each attached to a unique DNA tag that encodes its chemical structure. researchgate.net The synthesis of peptides and peptide macrocycles for inclusion in DELs requires robust and versatile building blocks. nih.gov

This compound can be utilized in the on-DNA synthesis of peptide libraries. delivertherapeutics.com Its protected amino group allows for its incorporation into a growing peptide chain using standard peptide coupling methodologies that are compatible with the DNA tag. The conformational constraints introduced by the azetidine ring can enrich the structural diversity of the library, potentially leading to the discovery of high-affinity binders to challenging targets. nih.gov

Structure Activity Relationship Sar Studies of Tert Butyl 2 3 Aminoazetidin 1 Yl Acetate Derivatives in Pre Clinical Contexts

Influence of Azetidine (B1206935) Ring Substituents on Biological Activity

The biological activity of azetidine-containing compounds is highly sensitive to the nature and position of substituents on the heterocyclic ring. Key modifications, such as the introduction of an oxo group or alterations at the C3 position, profoundly impact molecular interactions with biological targets.

In the context of N-Acylethanolamine Acid Amidase (NAAA) inhibition, studies on N-(2-oxoazetidin-3-yl)amides, which are closely related to the core structure, have revealed critical structural requirements. The presence of a β-lactam moiety (an oxo group at the C2 position) is considered mandatory for inhibitory activity. Furthermore, any substitution on the endocyclic nitrogen atom of the azetidine ring is not tolerated, leading to a loss of function. rsc.org

The stereochemistry and nature of the substituent at the C3 position are also paramount. For NAAA inhibitors, an (S)-configuration for the acylamino substituent at C3 is strongly preferred over the (R)-configuration, indicating a highly specific stereochemical requirement within the enzyme's active site. rsc.org Similarly, in the development of STAT3 kinase inhibitors, the move from a proline-based scaffold to an (R)-azetidine-2-carboxamide resulted in analogues with significantly improved, sub-micromolar potency. caymanchem.com

Studies on other azetidinone derivatives have shown that substitutions can confer a range of biological activities, including antibacterial properties, although the specific influence of each substituent varies depending on the biological target. nih.gov

Exploration of Substituent Effects on Kinase Inhibition

The rigid azetidine scaffold has proven effective in the design of potent and selective kinase inhibitors. By serving as a constrained linker or core, it helps to orient functional groups for optimal interaction with the kinase active site.

A notable example is the development of small-molecule inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a protein kinase that is a key target in oncology. Researchers optimized a series of proline-based STAT3 inhibitors by replacing the proline ring with an (R)-azetidine-2-carboxamide scaffold. This modification led to a new class of inhibitors with sub-micromolar potencies. caymanchem.com Further structure-activity relationship (SAR) analysis of these azetidine amides demonstrated that modifications to the three main functionalities—the salicylic (B10762653) acid head, the azetidine linker, and the tail group—were crucial for enhancing potency and improving cell membrane permeability. caymanchem.com For instance, certain salicylate (B1505791) and benzoic acid derivatives attached to the azetidine core showed potent inhibition of STAT3 DNA-binding activity. caymanchem.com

The table below summarizes the inhibitory potency of selected (R)-azetidine-2-carboxamide derivatives against STAT3, highlighting the impact of different substituent groups.

| Compound ID | R1 Group (Head) | R2 Group (Tail) | STAT3 EMSA IC₅₀ (µM) |

| 5a | 5-Salicyl | 2-Naphthyl | 0.55 |

| 5o | 5-Salicyl | 4-(Trifluoromethyl)phenyl | 0.38 |

| 8i | 2-Hydroxy-5-nitrobenzoyl | 2-Naphthyl | 0.34 |

| 7g | 5-(1H-Tetrazol-5-yl)salicyl | 2-Naphthyl | 0.5-1.0 (estimated) |

| 9k | 2-Hydroxypyridine-5-carbonyl | 2-Naphthyl | 0.5-1.0 (estimated) |

In another area, hybrid molecules combining an oxo-azetidine ring with a thiazole (B1198619) moiety have been synthesized and identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, showing activity against breast and hepatic cancer cell lines. rsc.org The SAR studies indicated that specific substitutions on the thiazole and azetidine components were essential for their bioactivity and anticancer potential. rsc.org

Structure-Activity Relationships in Histamine (B1213489) H3 Receptor Agonists

While direct SAR studies on tert-butyl 2-(3-aminoazetidin-1-yl)acetate derivatives as histamine H3 receptor (H3R) agonists are not extensively documented in publicly available literature, valuable insights can be drawn from analogues incorporating similar conformationally constrained cyclic amines, such as piperidine (B6355638) and pyrrolidine (B122466).

The SAR of H3R ligands is well-established to depend on three key components: a basic amine moiety, a linker of specific length, and a heterocyclic group (often imidazole). The introduction of a rigid ring system like piperidine or pyrrolidine into the linker region serves to limit conformational flexibility, which can enhance binding affinity and selectivity.

Key findings from related structures suggest that:

Ring Size and Substitution: The size of the cyclic amine and its substitution pattern are critical. For instance, replacing a piperidine ring with a smaller pyrrolidine ring in certain H3R agonists resulted in distinct stereoselectivity at both H3 and H4 receptors.

Stereochemistry: The stereochemical configuration of substituents on the constrained ring is a major determinant of activity, as seen in the differing activities of enantiomers in pyrrolidine-containing analogues.

Mechanistic Insights into Enzyme Inhibition (e.g., N-Acylethanolamine Acid Amidase (NAAA), Hematopoietic Prostaglandin D Synthase (H-PGDS))

Derivatives based on the azetidine scaffold have been developed as potent inhibitors of N-Acylethanolamine Acid Amidase (NAAA), a cysteine hydrolase involved in inflammatory and pain signaling. rsc.org The key to their mechanism lies in the 2-oxoazetidine (β-lactam) structure. This strained four-membered ring is a reactive electrophile that is thought to form a covalent bond with the catalytic cysteine residue in the NAAA active site, leading to irreversible or slowly reversible inhibition. The mandatory requirement of the β-lactam moiety for activity supports this proposed acylating mechanism. rsc.org The specific orientation of the inhibitor within the active site, dictated by the (S)-configuration at C3 and the nature of the acylamino side chain, ensures an efficient reaction with the catalytic nucleophile. rsc.org

Regarding Hematopoietic Prostaglandin D Synthase (H-PGDS), there is a lack of publicly available research detailing the SAR or binding mechanisms of inhibitors based on the this compound or related azetidine scaffolds.

For NAAA inhibitors derived from the 3-aminoazetidin-2-one (B3054971) scaffold, several factors are critical determinants of potency:

β-Lactam Ring: The presence of the 2-oxo group is essential for activity. rsc.org

Stereochemistry: The (S)-configuration of the acylamino substituent at the C3 position is strongly favored over the (R)-configuration, indicating a precise stereochemical recognition by the enzyme. rsc.org

N1 Substitution: Alkylation of the endocyclic nitrogen atom is detrimental to inhibitory activity. rsc.org

C3 Side Chain: The potency is significantly modulated by the amide alkyl chain attached to the 3-amino group. Long and flexible alkyl chains are preferred over those that are sterically constrained, suggesting the presence of a corresponding hydrophobic pocket in the enzyme. rsc.org

C3 Amino Group Derivatization: The 3-amino group can be derivatized as a carbamate (B1207046) while retaining inhibitory activity, offering another avenue for structural modification. rsc.org

The following table presents data on how modifications to the C3 side chain of (S)-N-(2-oxoazetidin-3-yl)amides affect NAAA inhibitory potency.

| Compound | C3 Acylamino Side Chain (R in R-CO-NH-) | NAAA Inhibition (IC₅₀, nM) |

| ARN077 | -(CH₂)₁₀CH₃ (Lauric acid chain) | 10 ± 2 |

| Compound 21 | -(CH₂)₇CH=CH(CH₂)₅CH₃ (Oleic acid chain) | 7 ± 1 |

| Compound 24 | 1-Adamantyl | > 10,000 |

| Compound 25 | Cyclohexyl | > 10,000 |

As noted previously, SAR studies for azetidine-based H-PGDS inhibitors are not available in the current literature.

Advanced Analytical Methodologies for Characterization and Analysis

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of Tert-butyl 2-(3-aminoazetidin-1-yl)acetate. This technique measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the determination of the molecular formula. For this compound (C₉H₁₈N₂O₂), the expected exact mass can be calculated. Using electrospray ionization (ESI), the compound would likely be observed as its protonated form, [M+H]⁺.

| Ion | Calculated Exact Mass |

| [C₉H₁₈N₂O₂ + H]⁺ | 187.1441 |

The experimentally determined mass from HRMS should match this calculated value to within a few parts per million (ppm), providing strong evidence for the compound's identity and elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) could further confirm the structure by showing characteristic losses, such as the loss of the tert-butyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its structural features.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| N-H (amine) | 3300-3500 | Stretching (often two bands for primary amine) |

| C-H (alkane) | 2850-2960 | Stretching |

| C=O (ester) | 1730-1750 | Stretching |

| C-O (ester) | 1150-1250 | Stretching |

| C-N (amine) | 1020-1250 | Stretching |

The presence of a strong band around 1730-1750 cm⁻¹ would be indicative of the ester carbonyl group, while the bands in the 3300-3500 cm⁻¹ region would confirm the presence of the primary amine.

Advanced Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC-MS)

Advanced chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a particularly powerful combination.

An HPLC method for this compound would likely utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. The retention time of the compound would be a key identifier.

The coupling to a mass spectrometer allows for the confirmation of the molecular weight of the eluting peak, providing a high degree of certainty in peak identification. This HPLC-MS setup is crucial for purity analysis, as it can detect and often identify even minor impurities that may not be visible with other detectors. While specific methods for this compound are not detailed in the literature, the general principles of HPLC-MS are well-established for the analysis of similar small molecules.

Specialized Techniques for Purity and Stability Assessment (e.g., Nephelometry)

Assessing the purity and stability of a compound is crucial for its application. While techniques like HPLC-MS provide detailed purity profiles, other methods can be employed for specific assessments. Nephelometry, which measures the concentration of suspended particles in a liquid, is not a standard technique for the routine purity or stability analysis of a small molecule compound like this compound. It is more commonly used in biological assays or to measure turbidity.

Stability assessment for this compound would more conventionally involve storing the compound under various conditions (e.g., different temperatures, humidity levels, and light exposures) and periodically analyzing its purity by a stability-indicating method, typically HPLC. This would reveal any degradation over time and help establish appropriate storage conditions.

Q & A

Basic Research Question

- NMR Spectroscopy : and NMR provide detailed functional group analysis (e.g., chemical shifts for the tert-butyl group at ~1.4 ppm and azetidine protons at 3.0–4.0 ppm) .

- X-Ray Crystallography : SHELX software refines crystal structures to confirm bond lengths and angles, particularly for resolving azetidine ring conformation .

What are the key factors influencing the stability of this compound under varying experimental conditions?

Basic Research Question

- Storage : Store under inert atmosphere (argon/nitrogen) at room temperature to prevent hydrolysis or oxidation .

- pH Sensitivity : The ester group is labile under acidic conditions (e.g., trifluoroacetic acid cleaves tert-butyl esters quantitatively) .

How does the tert-butyl ester group influence the reactivity of the azetidine ring in subsequent transformations?

Advanced Research Question

- Steric Effects : The bulky tert-butyl group shields the ester carbonyl, directing electrophilic attacks to the azetidine nitrogen.

- Electronic Effects : Electron-donating tert-butyl stabilizes intermediates in Pd-catalyzed cross-coupling reactions, as seen in analogous aryl-acetate syntheses .

What are efficient methods for removing the tert-butyl protecting group without compromising the azetidine moiety?

Advanced Research Question

- Acidic Cleavage : Trifluoroacetic acid (TFA) in dichloromethane (5 h, room temperature) selectively removes the tert-butyl group while preserving the azetidine ring .

- Alternative Deprotection : HCl in dioxane (4 M, 12 h) offers milder conditions for acid-sensitive derivatives.

How can DFT calculations predict the electronic properties and reactivity of this compound?

Advanced Research Question

- Computational Modeling : B3LYP/6-31G(d) level DFT calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Reactivity Insights : Electron density maps reveal charge distribution at the azetidine nitrogen, guiding functionalization strategies.

What chromatographic techniques effectively identify impurities in this compound?

Advanced Research Question

- HPLC Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities at relative retention times (RRT) ≤ 0.5% .

- Method Validation : Gradient elution (acetonitrile/water) with spiked standards quantifies impurities to ≤2.0% total .

What safety protocols are critical when handling reactive intermediates during synthesis?

Basic Research Question

- PPE Requirements : Wear nitrile gloves, goggles, and lab coats due to acute toxicity (Category 4 for oral/dermal/inhalation) .

- Ventilation : Use fume hoods to mitigate inhalation risks, especially during TFA-mediated deprotection .

How can stereochemistry at the azetidine nitrogen be controlled during synthesis?

Advanced Research Question

- Chiral Auxiliaries : Enantiopure starting materials or chiral catalysts (e.g., Rh(II)-complexes) enforce stereochemical outcomes.

- Crystallographic Validation : SHELXL refines X-ray data to confirm absolute configuration .

What in vitro assays evaluate the biological activity of derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.